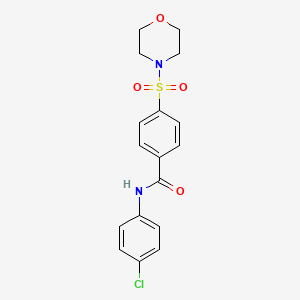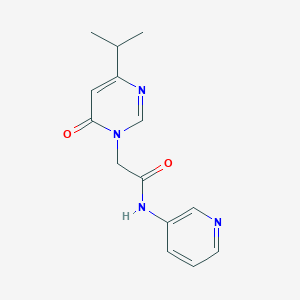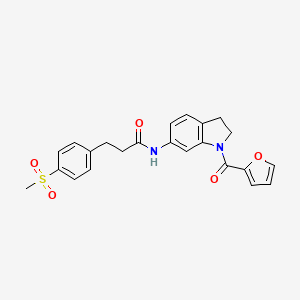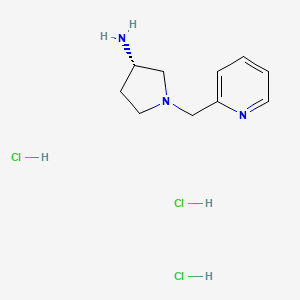![molecular formula C25H17FN4O5 B2748974 5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894933-12-1](/img/no-structure.png)
5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C25H17FN4O5 and its molecular weight is 472.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thermally Activated Delayed Fluorescence (TADF) Materials
Interestingly, related quinazoline derivatives have been used in the development of TADF materials . TADF materials exhibit high photoluminescence quantum efficiency and are promising for organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione' involves the synthesis of the oxadiazole and quinazoline moieties separately, followed by their coupling to form the final product.", "Starting Materials": [ "4-fluorobenzyl bromide", "sodium azide", "phenylacetic acid", "thionyl chloride", "2-amino-4,5-dimethoxybenzoic acid", "acetic anhydride", "sodium bicarbonate", "3-nitrobenzaldehyde", "ethyl acetoacetate", "sodium methoxide", "2,3-dichloroquinoxaline", "sodium hydride", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-fluorobenzyl azide by reacting 4-fluorobenzyl bromide with sodium azide in DMF.", "Step 2: Synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid by reacting phenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with sodium azide and subsequent cyclization with acetic anhydride and sodium bicarbonate.", "Step 3: Synthesis of 2-amino-4,5-dimethoxybenzoic acid by reacting 3-nitrobenzaldehyde with ethyl acetoacetate in ethanol, followed by reduction with sodium borohydride.", "Step 4: Synthesis of 2,3-dichloroquinoxaline by reacting 2-amino-4,5-dimethoxybenzoic acid with 2,3-dichloroquinoxaline in DMF in the presence of sodium methoxide.", "Step 5: Synthesis of 5-(4-fluorobenzyl)-2,3-dichloroquinoxaline by reacting 4-fluorobenzyl azide with 2,3-dichloroquinoxaline in DMF in the presence of sodium hydride.", "Step 6: Synthesis of 5-(4-fluorobenzyl)-7-(2,3-dichloroquinoxalin-5-ylamino)-2,3-dihydro-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione by reacting 5-(4-fluorobenzyl)-2,3-dichloroquinoxaline with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine in acetonitrile." ] } | |
CAS-Nummer |
894933-12-1 |
Molekularformel |
C25H17FN4O5 |
Molekulargewicht |
472.432 |
IUPAC-Name |
5-[(4-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C25H17FN4O5/c26-17-8-6-15(7-9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-4-2-1-3-5-16/h1-11H,12-14H2 |
InChI-Schlüssel |
KJXKOFKABJGIOR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)F)CC5=NC(=NO5)C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,9R,16S,16aR)-4-amino-12-oxo-1,9,10,12,16,16a-hexahydro-2H,8H-9,16-methanopyrido[2',1':4,5][1,5]diazocino[1,2-a]quinoline-1-carboxylic acid](/img/structure/B2748897.png)


![N-cyclohexyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2748905.png)
![3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2748906.png)
![Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride](/img/structure/B2748907.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate](/img/structure/B2748910.png)
![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)


